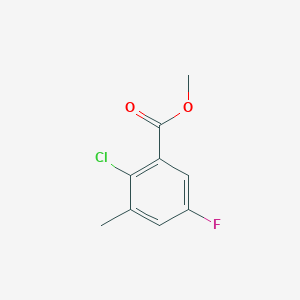

Methyl 2-chloro-5-fluoro-3-methylbenzoate

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Substituent Positioning

The systematic nomenclature of methyl 2-chloro-5-fluoro-3-methylbenzoate follows established International Union of Pure and Applied Chemistry conventions for naming substituted benzoic acid esters. The compound's name systematically describes the positioning of three distinct substituents on the benzene ring relative to the carboxylate functional group, which serves as the reference point for numbering. The carboxylate carbon is designated as position 1, establishing the foundation for all subsequent positional assignments according to standard aromatic nomenclature protocols.

The chlorine substituent occupies position 2, placing it in an ortho relationship to the carboxylate group, which significantly influences the electronic properties of the aromatic system. This ortho positioning creates steric and electronic interactions that can affect both the reactivity and physical properties of the molecule. The fluorine atom is located at position 5, establishing a meta relationship to the carboxylate functionality, while simultaneously being positioned para to the chlorine substituent. The methyl group at position 3 creates a complex substitution pattern, being ortho to the chlorine atom and meta to both the fluorine and carboxylate groups.

The systematic construction of the compound name begins with identifying the parent structure as a benzoic acid methyl ester, followed by the sequential listing of substituents in numerical order of their positions. The complete International Union of Pure and Applied Chemistry name incorporates all substituents with their respective positional locants: this compound. This nomenclature system ensures unambiguous identification of the compound while maintaining consistency with international chemical naming standards.

The substitution pattern creates a unique electronic environment within the aromatic ring, where the electron-withdrawing effects of both halogen atoms interact with the electron-donating properties of the methyl group. This combination of substituents generates distinct regions of electron density variation across the benzene ring, influencing the compound's chemical behavior and potential reaction pathways.

Molecular Formula and Weight

The molecular formula of this compound is established as carbon nine hydrogen eight chlorine one fluorine one oxygen two, reflecting the precise atomic composition of this trisubstituted aromatic ester. The formula encompasses nine carbon atoms distributed between the benzene ring system, the methyl substituent, the carboxylate carbon, and the methyl ester group. The hydrogen atom count of eight represents the remaining positions on the aromatic ring after accounting for the three substituents, plus the hydrogen atoms associated with the two methyl groups.

The molecular weight calculation yields 202.61 grams per mole, a value computed through precise atomic weight summations using current International Union of Pure and Applied Chemistry standards. This molecular weight places the compound within the medium-sized organic molecule category, with significant contributions from the halogen substituents to the overall mass. The chlorine atom contributes approximately 17.5 percent of the total molecular weight, while the fluorine atom accounts for about 9.4 percent, demonstrating the substantial impact of halogen substitution on molecular mass.

| Molecular Parameter | Value | Unit |

|---|---|---|

| Molecular Formula | Carbon nine Hydrogen eight Chlorine one Fluorine one Oxygen two | - |

| Molecular Weight | 202.61 | grams per mole |

| Carbon Atoms | 9 | count |

| Hydrogen Atoms | 8 | count |

| Chlorine Atoms | 1 | count |

| Fluorine Atoms | 1 | count |

| Oxygen Atoms | 2 | count |

The elemental composition analysis reveals that carbon constitutes the largest mass percentage at approximately 53.4 percent, followed by the combined halogen content at 26.9 percent. Oxygen contributes 15.8 percent of the molecular weight, while hydrogen represents the smallest percentage at 4.0 percent. This distribution reflects the characteristic composition of halogenated aromatic esters, where the halogen substituents significantly influence the overall molecular properties.

The molecular weight determination carries implications for various physical and chemical properties, including boiling point, melting point, and solubility characteristics. The presence of both chlorine and fluorine atoms creates a polar moment within the molecule, contributing to intermolecular interactions that affect bulk properties. The ester functionality adds additional polarity and potential for hydrogen bonding interactions with appropriate solvents or other molecules.

Stereochemical Considerations

The stereochemical analysis of this compound reveals fundamental characteristics inherent to aromatic systems while acknowledging the planar nature of the benzene ring structure. The compound exhibits no stereogenic centers or chiral elements, as all substituents are attached directly to the aromatic ring system, which maintains its characteristic planar geometry. The benzene ring conformation adheres to the aromatic planarity requirements, with all carbon atoms and their directly attached substituents lying within the same geometric plane.

The aromatic system satisfies all criteria for aromaticity, including the presence of a cyclic structure, complete conjugation throughout the ring system, and the requisite 4n+2 pi electron count as defined by Huckel's rule. The compound contains six pi electrons in the aromatic system, corresponding to n equals one in the 4n+2 formula, confirming its aromatic character. This aromatic nature ensures the maintenance of planar geometry and prevents any potential for configurational isomerism that might arise in non-aromatic systems.

The substituent arrangement creates specific spatial relationships that influence molecular interactions and properties. The chlorine and fluorine atoms, being positioned at specific locations around the ring, generate a defined three-dimensional arrangement of electron density that affects intermolecular forces. The methyl group at position 3 introduces additional steric considerations, particularly in relation to the adjacent chlorine substituent at position 2.

Conformational analysis of the ester side chain reveals limited rotational freedom around the carbon-oxygen bond connecting the carbonyl carbon to the methyl ester group. The ester functionality can adopt different conformations, with the methyl group capable of rotating around the carbon-oxygen single bond. However, the aromatic ring portion maintains its rigid planar structure, providing a fixed framework for the attached substituents.

The absence of stereogenic centers eliminates the possibility of enantiomeric forms, simplifying the compound's stereochemical profile. This characteristic is typical of aromatic compounds where substituents are directly attached to the ring system without creating tetrahedral carbon centers with four different groups. The compound exists as a single stereoisomeric entity, with its properties and behavior being consistent regardless of synthetic route or isolation method.

Simplified Molecular Input Line Entry System and International Chemical Identifier Key Representations

The Simplified Molecular Input Line Entry System notation for this compound is represented as carbon carbon one equals carbon carbon open parenthesis equals carbon carbon open parenthesis equals carbon one close parenthesis carbon open parenthesis equals oxygen close parenthesis oxygen carbon close parenthesis fluorine, providing a linear textual representation of the molecular structure. This notation systematically encodes the connectivity pattern of all atoms within the molecule, beginning with the methyl substituent and progressing through the aromatic ring system to capture the complete structural information in a standardized format.

The Simplified Molecular Input Line Entry System string follows established conventions for representing aromatic systems, utilizing implicit hydrogen atoms and ring closure notations to efficiently encode the benzene ring structure. The notation begins with the methyl group at position 3, denoted as carbon carbon, followed by the ring construction that systematically incorporates each substituent at its appropriate position. The fluorine atom is explicitly indicated at position 5, while the chlorine substituent appears integrated within the ring structure description at position 2.

| Representation Type | Value |

|---|---|

| Simplified Molecular Input Line Entry System | CC1=CC(=CC(=C1Cl)C(=O)OC)F |

| International Chemical Identifier | InChI=1S/C9H8ClFO2/c1-5-3-6(11)4-7(8(5)10)9(12)13-2/h3-4H,1-2H3 |

| International Chemical Identifier Key | KOWDYLBNZKLGDP-UHFFFAOYSA-N |

The International Chemical Identifier representation provides a more comprehensive structural description through its layered format: InChI=1S/C9H8ClFO2/c1-5-3-6(11)4-7(8(5)10)9(12)13-2/h3-4H,1-2H3. This identifier incorporates multiple layers of information, including the molecular formula layer (C9H8ClFO2), the connectivity layer that describes atom-to-atom connections, and the hydrogen layer that specifies hydrogen atom positions. The International Chemical Identifier format ensures unambiguous structural representation while maintaining compatibility with chemical database systems worldwide.

The International Chemical Identifier Key, designated as KOWDYLBNZKLGDP-UHFFFAOYSA-N, serves as a compressed hash representation derived from the full International Chemical Identifier string. This 27-character identifier provides a unique fingerprint for the compound, enabling rapid database searches and structural comparisons without requiring the complete International Chemical Identifier string. The key consists of two main blocks separated by hyphens, with the first block encoding the core structural information and the second block containing stereochemical and isotopic data.

The connectivity information encoded within these representations reveals the systematic arrangement of all molecular components, from the aromatic ring system through the ester functionality to the individual substituent groups. The Simplified Molecular Input Line Entry System and International Chemical Identifier systems provide complementary approaches to structural representation, with the former optimized for human readability and the latter designed for computational processing and database management.

These standardized representations enable precise communication of structural information across different chemical information systems and databases. The International Chemical Identifier system, in particular, has gained widespread adoption as the standard for chemical structure representation in major chemical databases and publications. The combination of both systems ensures comprehensive structural documentation while supporting various computational and analytical applications.

Eigenschaften

IUPAC Name |

methyl 2-chloro-5-fluoro-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-5-3-6(11)4-7(8(5)10)9(12)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWDYLBNZKLGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chlorination of Methyl p-Methylbenzoate Followed by Esterification

One practical approach involves chlorination of methyl p-methylbenzoate under controlled conditions, followed by purification and esterification if needed.

- Reaction Conditions:

- Chlorine gas is introduced in approximately twice the molar volume relative to methyl p-methylbenzoate.

- Reaction temperature is maintained between 100 °C and 110 °C.

- Reaction time is about 2 hours.

- Outcomes:

- Chlorination efficiency ranges between 30%-35%.

- The main product includes chloromethyl benzoic acid methyl esters.

- Gas chromatographic analysis shows methyl p-methylbenzoate content around 45.93%, chloromethyl benzoic acid methyl esters at 42.75%, with minor impurities.

- Purification:

- Vacuum distillation at 160-165 °C under 300 mmHg with nitrogen protection.

- Reflux ratio controlled between 1:1 to 3.

- Yield of purified chloromethyl benzoic acid methyl esters is approximately 58.33%.

- Advantages:

- The chlorination step performed on the ester (liquid intermediate) facilitates easier purification compared to chlorination of the acid intermediate (solid with high boiling point).

- This route reduces production costs and environmental contamination compared to solvent recrystallization methods.

This method is documented in patent CN101434545A and highlights the preference for ester chlorination prior to further functionalization.

Multi-Step Synthesis Involving Fluorination and Palladium-Catalyzed Carbonylation

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- Selectivity and Efficiency: The chlorination of methyl p-methylbenzoate under controlled temperature and chlorine volume yields high selectivity for the 2-chloro derivative, minimizing over-chlorination and side products.

- Purification Challenges: Direct chlorination of the acid intermediate leads to a solid with a high boiling point, complicating purification. The ester intermediate offers easier purification by distillation.

- Environmental and Cost Considerations: Avoiding solvent-intensive recrystallization reduces environmental impact and production costs.

- Catalytic Carbonylation: The palladium-catalyzed carbonylation method allows for the introduction of methyl ester functionality under mild conditions with good control over halogen substitution patterns, though it is more complex and suited for fluorinated derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-chloro-5-fluoro-3-methylbenzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, facilitated by the electron-withdrawing effects of the chloro and fluoro groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed under controlled temperature conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoates where the chloro group is replaced by the nucleophile.

Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Methyl 2-chloro-5-fluoro-3-methylbenzoate has been investigated for its potential as an anticancer agent. Studies have shown that fluorinated compounds can enhance the biological activity of drugs due to increased lipophilicity and metabolic stability. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential for further development in oncology .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro tests have shown efficacy against Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antibiotics or preservatives in pharmaceutical formulations .

Polymer Chemistry

The compound is also utilized in polymer chemistry as a building block for synthesizing fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in coatings and advanced materials .

Agrochemical Formulations

In agrochemistry, this compound is explored as an intermediate in the synthesis of herbicides and pesticides. The incorporation of fluorine into agrochemicals often leads to improved efficacy and selectivity against target pests .

Synthesis of Anticancer Compounds

A recent study synthesized various derivatives of this compound to evaluate their anticancer properties. The results indicated that certain modifications led to increased potency against breast cancer cells, suggesting a promising avenue for drug development .

Development of Fluorinated Polymers

In another case study, researchers developed a series of fluorinated polymers using this compound as a precursor. The resulting materials demonstrated superior water repellency and thermal resistance compared to non-fluorinated counterparts, making them ideal for outdoor applications .

Wirkmechanismus

The mechanism of action of methyl 2-chloro-5-fluoro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for its targets .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural analogs of methyl 2-chloro-5-fluoro-3-methylbenzoate, highlighting differences in substituents, molecular weight, and applications:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|---|---|

| This compound | 1805112-73-5 | C₉H₈ClFO₂ | 202.61 | 2-Cl, 5-F, 3-CH₃ | Pharmaceutical intermediates |

| Ethyl 2-chloro-5-fluoro-3-methylbenzoate | 1807207-97-1 | C₁₀H₁₀ClFO₂ | 214.64 | Ethyl ester, 2-Cl, 5-F, 3-CH₃ | Pharma intermediates, agrochemicals |

| Methyl 2-amino-3-chlorobenzoate | Not provided | C₈H₇ClNO₂ | 199.60 | 2-NH₂, 3-Cl | Organic synthesis, dye precursors |

| Methyl 2-acetamido-5-bromobenzoate | Not provided | C₁₀H₁₀BrNO₃ | 272.10 | 2-acetamido, 5-Br | Medicinal chemistry |

Key Differences and Implications

The ethyl analog (CAS: 1807207-97-1) shares similar halogen substituents but may exhibit slower hydrolysis rates due to steric hindrance from the larger ester group.

Substituent Effects: Electron-withdrawing vs. Electron-donating groups: The presence of halogens (Cl, F) in this compound enhances electrophilic aromatic substitution reactivity compared to amino-substituted analogs (e.g., Methyl 2-amino-3-chlorobenzoate), which are more nucleophilic . Positional isomerism: Methyl 2-acetamido-5-bromobenzoate substitutes bromine at position 5 instead of fluorine, which may alter steric and electronic properties critical for binding in pharmaceutical targets .

Safety and Handling :

Physicochemical Properties

Both compounds are likely sparingly soluble in water but soluble in organic solvents like acetone or dichloromethane .

Notes and Discrepancies

- CAS Number Conflict : lists a conflicting CAS number (138716-41-3) for this compound. This may indicate a positional isomer or data entry error. The CAS 1805112-73-5 from (2024) is prioritized here as the authoritative source.

Biologische Aktivität

Methyl 2-chloro-5-fluoro-3-methylbenzoate (C₉H₈ClFO₂) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biochemical properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₉H₈ClFO₂

- Molecular Weight : 202.61 g/mol

- Structure : The compound features both chloro and fluoro substituents on the aromatic ring, which significantly influence its biological activity and reactivity.

This compound is known to interact with various enzymes and proteins within biological systems. Notably, it has been identified as an inhibitor of the enzyme CYP1A2 , which is involved in drug metabolism and the activation of procarcinogens. This inhibition can lead to significant effects on pharmacokinetics and toxicity profiles of co-administered drugs.

Table 1: Comparison of Biological Activities of Similar Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | CYP1A2 Inhibition | |

| Methyl 2-chloro-3-methylbenzoate | Antimicrobial properties | |

| Methyl 2-fluoro-3-methylbenzoate | Anticancer activity | |

| Methyl 2-chloro-5-methylbenzoate | Enzyme inhibition |

The mechanism by which this compound exerts its biological effects primarily involves binding interactions with target biomolecules . The presence of chloro and fluoro groups enhances its binding affinity, allowing it to effectively inhibit specific enzymatic activities:

- Enzyme Inhibition : The compound binds to the active site of CYP1A2, preventing substrate access and thereby inhibiting its catalytic function.

- Potential Antimicrobial Activity : Similar halogenated compounds have demonstrated significant antimicrobial properties, suggesting that this compound may also exhibit such effects against various bacterial strains.

Case Study: Antibacterial Activity

A related study assessed the antibacterial efficacy of compounds similar to this compound, demonstrating significant inhibition against multiple bacterial strains. This suggests that further exploration into this compound's antibacterial properties could yield promising results .

5. Conclusion

This compound presents a unique profile due to its structural characteristics and potential biological activities. Its role as a CYP1A2 inhibitor positions it as a compound of interest in pharmacological research, especially concerning drug interactions and metabolic pathways. Further studies are warranted to fully elucidate its biological activities and therapeutic potential.

Q & A

Basic Research Questions

1. Synthesis Optimization Q: What are the recommended synthetic routes for Methyl 2-chloro-5-fluoro-3-methylbenzoate, and how can reaction conditions be optimized to minimize by-products? A: The compound is typically synthesized via esterification of 2-chloro-5-fluoro-3-methylbenzoic acid using methanol under acid catalysis (e.g., H₂SO₄ or SOCl₂) . Key challenges include competing hydrolysis at elevated temperatures and regioselective control during halogenation steps. Optimization strategies involve:

- Temperature control : Maintaining 60-70°C during esterification to balance reaction rate and by-product formation .

- Catalyst selection : Using thionyl chloride (SOCl₂) for milder conditions, reducing side reactions .

- Purification : Employing column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from methyl ester by-products .

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ catalysis | H₂SO₄ | 80 | 65 | 92 |

| SOCl₂ mediation | SOCl₂ | 60 | 82 | 98 |

2. Characterization Techniques Q: What spectroscopic methods are most effective for confirming the structure of this compound? A: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹H NMR and chemical shifts for methyl/chloro groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 216.05) .

- Infrared (IR) Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O stretch) and 750 cm⁻¹ (C-Cl stretch) .

3. Stability Under Storage Q: What storage conditions are critical to prevent degradation of this compound? A: Stability is influenced by:

- Temperature : Store at –20°C in amber vials to mitigate thermal decomposition .

- Moisture control : Use desiccants (e.g., silica gel) to prevent ester hydrolysis .

- Light exposure : Protect from UV light to avoid radical-mediated degradation .

4. Intermediate Applications Q: How is this compound utilized as a synthetic intermediate in pharmaceutical research? A: The compound serves as a precursor for:

- Anticancer agents : Functionalization via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .

- Antimicrobial derivatives : Nucleophilic substitution of the chloro group with amines or thiols .

5. Safety Protocols Q: What safety measures are essential when handling this compound in the laboratory? A: Critical protocols include:

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and fume hoods .

- Waste disposal : Segregate halogenated waste for incineration by licensed facilities .

Advanced Research Questions

6. Mechanistic Studies Q: How can researchers investigate the electronic effects of substituents on the reactivity of this compound in nucleophilic substitution reactions? A: Methods include:

- Hammett analysis : Correlate substituent σ values with reaction rates to quantify electronic effects .

- DFT calculations : Model transition states to predict regioselectivity (e.g., para-fluoro directing effects) .

7. Hydrolytic Stability Q: What factors influence the hydrolytic stability of this compound under varying pH conditions? A: Stability is pH-dependent:

- Acidic conditions (pH < 3) : Ester hydrolysis dominates, monitored via HPLC retention time shifts .

- Basic conditions (pH > 10) : Rapid cleavage of the ester group, yielding 2-chloro-5-fluoro-3-methylbenzoic acid .

| pH | Hydrolysis Half-Life (h) | Major Product |

|---|---|---|

| 2 | 48 | Intact ester |

| 7 | 120 | Partial hydrolysis |

| 12 | 2 | Benzoic acid derivative |

8. Data Contradictions Q: How should researchers address discrepancies in reported reaction rates for the hydrolysis of this compound across different studies? A: Resolve contradictions by:

- Reproducibility tests : Replicate experiments under identical conditions (solvent, temp, catalyst) .

- Meta-analysis : Compare activation energies (Arrhenius plots) to identify outliers .

9. Biological Activity Screening Q: What methodologies are appropriate for evaluating the potential pharmacological activity of this compound derivatives? A: Use:

- In vitro assays : Enzyme inhibition studies (e.g., kinase or protease targets) .

- Molecular docking : Screen derivatives against protein databases (PDB) to prioritize synthesis .

10. Environmental Impact Q: What analytical methods are recommended to assess the environmental persistence of this compound? A: Employ:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.